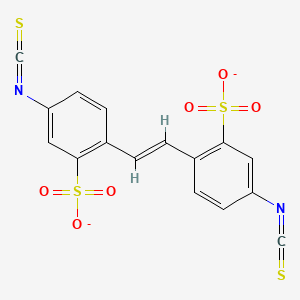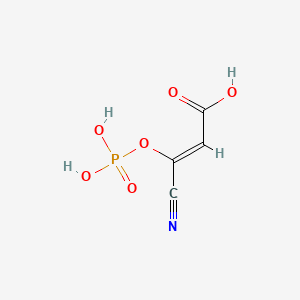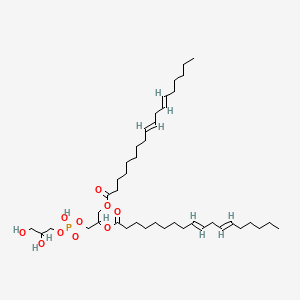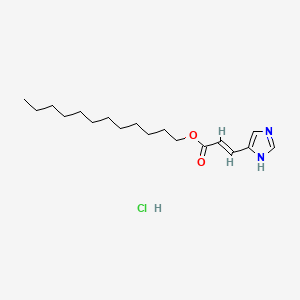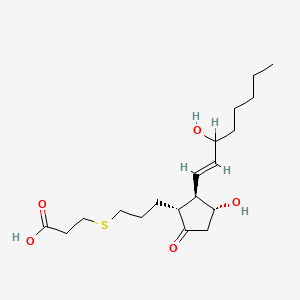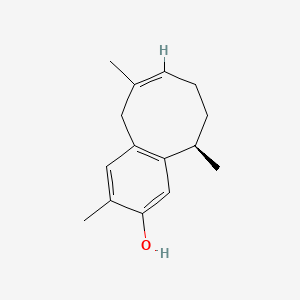
Ethynid-2-yl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicarbide(1.-) is a diatomic carbon.
Wissenschaftliche Forschungsanwendungen
Assembly of Silver(I)-Ethynide Complexes
Ethynid-2-yl compounds, particularly those containing ethynide moieties, are crucial in the formation of complex silver(I)-ethynide complexes. For instance, the reaction of ethynide dianionic ligands with silver(I) trifluorocarboxylate under specific conditions can lead to the assembly of intricate silver(I)-ethynide complexes. These complexes exhibit unique supramolecular structures due to halogen bonding and other intermolecular interactions, contributing to the development of advanced materials with potential applications in catalysis and molecular electronics (Li et al., 2016).
High-Nuclearity Silver Ethynide Clusters
Ethynid-2-yl moieties play a significant role in the synthesis and structural studies of high-nuclearity silver ethynide clusters. These clusters, characterized by their organometallic frameworks, are essential for understanding the assembly and properties of metal-organic materials. The size and shape of these clusters can be manipulated through careful selection of auxiliary ligands and templating anions, opening new avenues for the design of functional materials with specific electronic and optical properties (Xie & Mak, 2014).
Silver(I)−Organic Networks
The incorporation of ethynid-2-yl groups into ligands can lead to the formation of diverse silver(I)−organic networks. These networks are stabilized by a variety of interactions, including argentophilic, hydrogen-bonding, and π−π interactions. The versatility of ethynid-2-yl moieties in coordinating with silver ions aids in constructing complex network structures, which are of interest for their potential applications in gas storage, separation technologies, and as frameworks for catalysis (Li et al., 2011).
Flexible Supramolecular Synthons
Ethynid-2-yl groups attached to various skeletons, like the naphthyl skeleton, have been utilized in the synthesis of silver(I) complexes. These complexes demonstrate the utility of silver-ethynide supramolecular synthons in the assembly of coordination networks. Such networks showcase a wide range of ligation modes and intermolecular interactions, contributing to the diversity and complexity of metal-organic frameworks (Zang & Mak, 2008).
Eigenschaften
Produktname |
Ethynid-2-yl |
|---|---|
Molekularformel |
C2- |
Molekulargewicht |
24.02 g/mol |
IUPAC-Name |
ethyne |
InChI |
InChI=1S/C2/c1-2/q-1 |
InChI-Schlüssel |
XHWLRFQJZNQFGO-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#[C] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



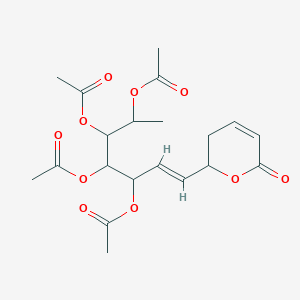
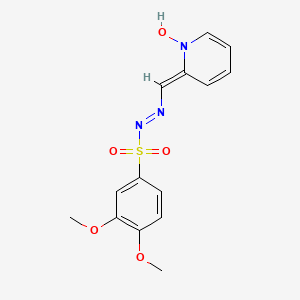
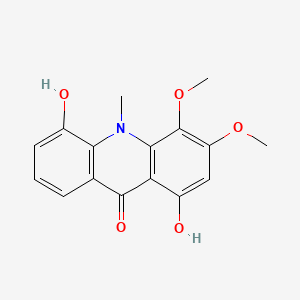
![1-[(Z)-[(1E)-1-(carbamimidoylhydrazono)cyclopenta[b]naphthalen-3-ylidene]amino]guanidine](/img/structure/B1235731.png)
![N-(1,3-benzodioxol-5-yl)-2-[(8-methoxy-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B1235732.png)
